Technical Guide: Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4)
Technical Guide: Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4)
[1][2][3][4][5][6]
Executive Summary
Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4) is a specialized organophosphorus reagent used primarily for the efficient phosphorylation of alcohols and the synthesis of methyl phosphotriester oligonucleotides.[1][2] Unlike the standard 2-cyanoethyl reagents used in automated DNA synthesis—which yield transient phosphates via
This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing this reagent in high-fidelity organic synthesis.
Physicochemical Profile
| Property | Specification |
| CAS Number | 122194-07-4 |
| IUPAC Name | 1,1-Dimethoxy-N,N-di(propan-2-yl)phosphanamine |
| Formula | |
| Molecular Weight | 193.22 g/mol |
| Appearance | Clear, colorless oil |
| Density | |
| Boiling Point | |
| Solubility | Soluble in Acetonitrile, Dichloromethane, THF, Ethyl Acetate |
| Sensitivity | High Moisture Sensitivity (Hydrolyzes to dimethyl phosphite) |
| Storage |
Mechanistic Principles: The Activation Cycle
The utility of Dimethyl N,N-diisopropylphosphoramidite relies on the lability of the P-N bond when protonated. The reaction does not proceed spontaneously with alcohols; it requires an acidic activator (typically 1H-Tetrazole , DCI , or ETT ) to protonate the diisopropylamino group, converting it into a good leaving group.
Mechanism of Action[7][8][9]
-
Activation: The acidic azole (e.g., Tetrazole) protonates the trivalent phosphorus nitrogen.[]
-
Displacement: The amine is displaced, forming a reactive tetrazolyl-phosphite intermediate .
-
Coupling: The target alcohol (
) attacks the phosphorus, displacing the tetrazole and forming the Phosphite Triester .[] -
Stabilization: The P(III) triester is unstable and must be oxidized (to Phosphate) or sulfurized (to Thiophosphate).
Caption: The activation pathway converting the inert phosphoramidite into a reactive species via tetrazole catalysis, followed by oxidative stabilization.
Synthetic Applications
Prodrug Development (Pronucleotides)
Unlike the cyanoethyl group, which is designed to fall off during deprotection, the methyl group installed by this reagent is stable under standard hydrolytic conditions. This property is exploited in the synthesis of Pronucleotides —nucleoside analogs where the negative charge of the phosphate is masked by methyl groups to enhance cellular permeability. Inside the cell, esterases or spontaneous hydrolysis eventually release the active drug.
Chemical Phosphorylation
It serves as a highly efficient reagent for converting complex alcohols (sugars, lipids, natural products) into their dimethyl phosphate derivatives.
-
Reaction:
-
Advantage: The reaction proceeds under mild, non-acidic conditions (until oxidation), preserving acid-sensitive functional groups (e.g., acetals, trityl groups).
Experimental Protocol: Phosphorylation of a Nucleoside
Objective: Synthesis of a 5'-O-dimethylphosphoryl nucleoside analog.
Materials
-
Reagent: Dimethyl N,N-diisopropylphosphoramidite (1.2 - 1.5 equivalents).
-
Substrate: 3'-protected nucleoside (dried azeotropically with pyridine/toluene).
-
Activator: 0.45 M 1H-Tetrazole in Acetonitrile (or 0.25 M ETT).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (or 5.5 M t-Butyl Hydroperoxide in decane for non-aqueous oxidation).
-
Solvent: Anhydrous Acetonitrile (
ppm water).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Dissolve the substrate (1.0 eq) in anhydrous acetonitrile.
-
Ensure the system is purged with Argon. Phosphoramidites degrade rapidly in moist air.
-
-
Coupling:
-
Add the Activator solution to the substrate.
-
Immediately add Dimethyl N,N-diisopropylphosphoramidite via syringe.
-
Reaction Time: Stir at room temperature for 15–30 minutes.
-
Monitoring: Check via TLC (silica). The P(III) intermediate is often less polar than the starting material.
-
-
Oxidation:
-
Once coupling is complete, add the Oxidizer solution dropwise until a persistent color (iodine) remains or for 10 minutes (t-BuOOH).
-
Chemistry: This converts the unstable Phosphite (
) to the stable Phosphate ( ).
-
-
Workup:
-
Quench excess oxidant with aqueous sodium thiosulfate (if Iodine used).
-
Dilute with Ethyl Acetate or DCM.
-
Wash with saturated
and Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography.[4] Note: Methyl phosphotriesters are neutral and migrate differently than charged diesters.
-
Caption: Operational workflow for converting an alcohol to a dimethyl phosphate using CAS 122194-07-4.
Handling, Stability & Troubleshooting
Critical Handling Rules
-
Moisture Intolerance: The P-N bond hydrolyzes immediately upon contact with water, releasing diisopropylamine and forming dimethyl phosphite (H-phosphonate), which is unreactive in coupling.
-
Visual Indicator: If the liquid turns cloudy or develops a precipitate (amine salts), it has degraded.
-
-
Thermal Stability: Store at
. At room temperature, slow disproportionation can occur over weeks.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Wet solvent or activator. | Dry MeCN over 3Å molecular sieves for 24h. Ensure activator is anhydrous. |
| P-N Bond Hydrolysis | Atmospheric moisture ingress. | Use septum-sealed vials; flush syringes with Argon before drawing reagent. |
| Side Products (Dimerization) | Acidic activator too strong. | Switch from Tetrazole to DCI (4,5-Dicyanoimidazole) for milder activation.[5] |
| Incomplete Oxidation | Old Iodine solution. | Prepare fresh Iodine/Pyridine/Water or use t-BuOOH for cleaner workup. |
References
-
PubChem. (2025).[6] Dimethyl N,N-diisopropylphosphoramidite (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Glen Research. (n.d.). Activators for Oligonucleotide Synthesis: Mechanism and Selection. Retrieved from [Link]
